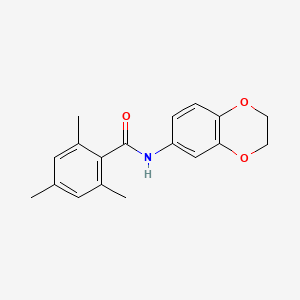

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

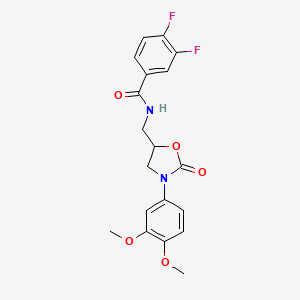

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that targets the glycogen synthase kinase-3β (GSK-3β) enzyme. GSK-3β is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. The inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

Aplicaciones Científicas De Investigación

Antibacterial Agents

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide: and its derivatives have demonstrated potent antibacterial activity. Researchers have synthesized N-substituted sulfonamides from this compound, which exhibit promising effects against bacterial pathogens . These agents could potentially serve as novel antibiotics or contribute to combating antibiotic-resistant strains.

Enzyme Inhibitors

The same derivatives have also shown moderate inhibitory activity against lipoxygenase enzymes. Lipoxygenases play a crucial role in inflammation and lipid metabolism. By targeting these enzymes, compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide may have therapeutic implications in inflammatory diseases and cancer .

Medicinal Chemistry

Sulfonamides, including those derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide , are widely used in medicinal chemistry. They serve as inhibitors for various enzymes (e.g., proteases, carbonic anhydrase, and caspase) and find applications in antiviral, antibacterial, and antimigraine medications .

Organic Synthesis

Beyond their medicinal roles, sulfonamides are valuable building blocks in organic synthesis. Researchers utilize them to create dendrimers and as ligands for asymmetric catalysts. The sulfonamide group acts as a protected amine, facilitating reactions where such a group is required .

Carbonic Anhydrase Inhibition

Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme implicated in physiological disorders like epilepsy and osteoporosis. By coordinating with the Zn^2+ cation of carbonic anhydrase, these compounds reduce HCO3^- output, affecting the enzyme’s activity .

Anticancer Properties

Certain sulfonamide derivatives, including those related to our compound, exhibit anticancer effects. They disrupt the cell cycle, particularly in the G1 phase, and act as histone deacetylase (HDAC) inhibitors, inhibiting tumor cell growth .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)18(20)19-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVNKCYSZBFFAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2629591.png)

![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)

![3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2629595.png)

![tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2629596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2629599.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2629600.png)